Cas no 1805994-94-8 (Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate)

Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate
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- インチ: 1S/C10H10F2INO3/c1-2-17-8(15)4-7-6(13)3-5(9(11)12)10(16)14-7/h3,9H,2,4H2,1H3,(H,14,16)
- InChIKey: BCQDXQFPNMBMBV-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(F)F)C(NC=1CC(=O)OCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 404
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.4
Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029030289-500mg |
Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate |
1805994-94-8 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
Alichem | A029030289-1g |
Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate |
1805994-94-8 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
Alichem | A029030289-250mg |
Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate |
1805994-94-8 | 95% | 250mg |
$931.00 | 2022-04-01 |
Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate 関連文献
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetateに関する追加情報
Comprehensive Overview of Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate (CAS No. 1805994-94-8)
Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate (CAS No. 1805994-94-8) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including a difluoromethyl moiety, a hydroxyl group, and an iodine substituent, which contribute to its reactivity and versatility in synthetic chemistry. Researchers are increasingly interested in this molecule due to its potential as a building block for drug discovery and material science.
The structural complexity of Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate makes it a valuable intermediate in the synthesis of bioactive compounds. Its iodopyridine core is particularly noteworthy, as halogenated pyridines are widely used in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in modern medicinal chemistry for constructing complex molecular architectures. Additionally, the presence of the difluoromethyl group enhances the compound's metabolic stability, a feature highly sought after in the development of new therapeutics.
In recent years, the demand for fluorinated organic compounds has surged, driven by their applications in pharmaceuticals, agrochemicals, and materials science. Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate aligns with this trend, as fluorinated compounds often exhibit improved bioavailability and binding affinity. The compound's hydroxy and acetate functionalities further expand its utility, enabling derivatization for targeted applications. For instance, it could serve as a precursor for kinase inhibitors or antimicrobial agents, addressing pressing global health challenges.
From an environmental perspective, the synthesis and use of Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate must adhere to green chemistry principles. Researchers are exploring sustainable methods to minimize waste and reduce the environmental footprint of halogenated compounds. This aligns with the growing emphasis on eco-friendly chemical processes, a topic frequently searched in academic and industrial circles. The compound's potential for scalable and efficient synthesis makes it a candidate for greener production routes.
Another area of interest is the compound's role in heterocyclic chemistry. Pyridine derivatives are foundational in many drug molecules, and the introduction of fluorine and iodine atoms can significantly alter their biological activity. For example, the 5-iodopyridine moiety in Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate could be leveraged in radiopharmaceuticals for diagnostic imaging, a rapidly advancing field. Such applications highlight the compound's relevance in cutting-edge research.
In summary, Ethyl 3-(difluoromethyl)-2-hydroxy-5-iodopyridine-6-acetate (CAS No. 1805994-94-8) is a multifaceted compound with broad implications in synthetic and medicinal chemistry. Its unique structural features, including the difluoromethyl and iodopyridine groups, make it a valuable tool for researchers exploring new drug candidates and functional materials. As the scientific community continues to prioritize innovation and sustainability, this compound is poised to play a pivotal role in future discoveries.
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